N-(2-(Allyloxy)benzyl)ethanamine

Medicinal Chemistry Computational Chemistry ADME Prediction

N-(2-(Allyloxy)benzyl)ethanamine (CAS 869942-52-9) is a secondary amine characterized by an allyloxy-substituted benzyl moiety linked to an ethanamine chain. Its molecular formula is C12H17NO with a molecular weight of 191.27 g/mol.

Molecular Formula C12H17NO
Molecular Weight 191.27g/mol
CAS No. 869942-52-9
Cat. No. B494687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Allyloxy)benzyl)ethanamine
CAS869942-52-9
Molecular FormulaC12H17NO
Molecular Weight191.27g/mol
Structural Identifiers
SMILESCCNCC1=CC=CC=C1OCC=C
InChIInChI=1S/C12H17NO/c1-3-9-14-12-8-6-5-7-11(12)10-13-4-2/h3,5-8,13H,1,4,9-10H2,2H3
InChIKeyLZCOKEQOUABIRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-(Allyloxy)benzyl)ethanamine (CAS 869942-52-9): Key Physicochemical and Structural Identity for Research Procurement


N-(2-(Allyloxy)benzyl)ethanamine (CAS 869942-52-9) is a secondary amine characterized by an allyloxy-substituted benzyl moiety linked to an ethanamine chain [1]. Its molecular formula is C12H17NO with a molecular weight of 191.27 g/mol . Computed physicochemical properties include a calculated LogP (XLogP3-AA) of 2.3, one hydrogen bond donor, two hydrogen bond acceptors, and six rotatable bonds, which govern its solubility, permeability, and conformational flexibility [1]. The compound is supplied as a free base or as the hydrochloride salt (CAS 1050591-21-3 for the HCl form) and is primarily intended for research and development use .

Why N-(2-(Allyloxy)benzyl)ethanamine Cannot Be Interchanged with Generic Benzylamines or Allyloxy Analogs


In-class benzylamines and allyloxy-containing compounds often exhibit divergent physicochemical and reactivity profiles that preclude simple substitution in research protocols. For instance, the ortho-allyloxy substitution pattern on the benzyl ring of N-(2-(Allyloxy)benzyl)ethanamine confers distinct calculated properties—such as an XLogP3-AA value of 2.3, a specific hydrogen-bond donor/acceptor count, and a rotatable bond count of 6—relative to its para-substituted or non-allyloxy counterparts [1]. In contrast, the para-substituted isomer, N-[4-(Allyloxy)benzyl]-N-benzylamine, demonstrates different spatial arrangement and potential steric interactions due to the altered substitution position . Furthermore, the presence of the secondary amine in the target compound enables distinct reactivity pathways, as demonstrated in rhodium-catalyzed carbonylation reactions that yield 1,3-benzoxazines [2]. Such reactions are not equally accessible to primary amine analogs like 2-allyloxyaniline or tertiary amine derivatives such as N-[2-(allyloxy)benzyl]-N-benzylethanamine, which possess different nucleophilicities and steric environments. Consequently, procurement of the exact compound is critical to ensure reproducibility in synthetic transformations and to maintain fidelity to reported structure-activity relationships.

Quantitative Differentiation Evidence for N-(2-(Allyloxy)benzyl)ethanamine Against Closest Analogs


Computed Physicochemical Profile of N-(2-(Allyloxy)benzyl)ethanamine vs. Positional Isomer and Primary Amine Analog

The ortho-allyloxy substitution in N-(2-(Allyloxy)benzyl)ethanamine yields a computed LogP (XLogP3-AA) of 2.3, which is distinct from the calculated LogP of its para-isomer analog (N-[4-(Allyloxy)benzyl]-N-benzylamine, predicted LogP ~3.5 [1]). The target compound also possesses 1 hydrogen bond donor (secondary amine) and 2 hydrogen bond acceptors (ether and amine), whereas the primary amine analog 2-allyloxyaniline (2-Allyloxy-phenylamine) has 2 hydrogen bond donors and 2 acceptors, potentially altering its solubility and permeability [2]. The rotatable bond count of 6 in the target compound further distinguishes it from more constrained analogs like 1-[2-(allyloxy)phenyl]ethanamine (4 rotatable bonds) .

Medicinal Chemistry Computational Chemistry ADME Prediction

Synthetic Utility in Rhodium-Catalyzed Carbonylation: Exclusive Formation of 1,3-Benzoxazines

Under rhodium-catalyzed hydroformylation conditions (H2/CO), 2-(allyloxy)benzylamines, including N-(2-(Allyloxy)benzyl)ethanamine, undergo allylic cleavage and regioselective carbonylation to yield 1,3-benzoxazines [1]. This reactivity is not observed with the structurally related N-allyl-N-benzylamino analog, which instead yields a quinazoline product, nor with longer-chain alkenyloxybenzylamines that give polymeric materials under identical conditions [1]. The target compound's specific substitution pattern and secondary amine functionality enable this transformation, providing a direct route to benzoxazine scaffolds that are valuable in medicinal chemistry.

Synthetic Organic Chemistry Catalysis Heterocycle Synthesis

Potential VAP-1 Inhibitory Activity Inferred from Structural Analogy

While no direct biological activity data is available for N-(2-(Allyloxy)benzyl)ethanamine, structurally related compounds bearing the 2-(allyloxy)benzyl motif have demonstrated inhibition of Vascular Adhesion Protein-1 (VAP-1). For instance, a close analog (CHEMBL2376162) exhibited IC50 values of 36 nM against human VAP-1 and 18 nM against rat VAP-1 [1]. These findings suggest that the 2-(allyloxy)benzyl moiety may confer a favorable interaction with the VAP-1 active site. The target compound's secondary amine and specific substitution pattern could further modulate activity relative to the reported analog. In contrast, simpler benzylamines lacking the allyloxy group typically show no such activity, highlighting the importance of the 2-(allyloxy)benzyl pharmacophore.

Biochemical Assay Inflammation Enzyme Inhibition

High-Value Application Scenarios for N-(2-(Allyloxy)benzyl)ethanamine (CAS 869942-52-9)


Building Block for 1,3-Benzoxazine Library Synthesis

Researchers focused on heterocyclic chemistry can leverage the unique reactivity of N-(2-(Allyloxy)benzyl)ethanamine in rhodium-catalyzed hydroformylation to generate 1,3-benzoxazine scaffolds. This transformation is selective for the ortho-allyloxy benzylamine framework, as demonstrated by Campi et al. [1]. The resulting benzoxazines serve as privileged structures in medicinal chemistry for developing CNS agents, antimicrobials, and anti-inflammatory compounds. Procurement of the exact compound ensures access to this specific reactivity, which is not available with para-substituted isomers or tertiary amine analogs.

VAP-1 Inhibitor Lead Optimization

Given the structural analogy to known VAP-1 inhibitors with low nanomolar activity [1], N-(2-(Allyloxy)benzyl)ethanamine represents a valuable core scaffold for structure-activity relationship (SAR) exploration. Its distinct physicochemical profile (LogP = 2.3) and hydrogen-bonding capacity may offer advantages in optimizing potency, selectivity, and pharmacokinetic properties relative to existing analogs. Procurement of this compound enables systematic derivatization of the amine and aryl positions to probe VAP-1 binding interactions.

Physicochemical Property Standard for Computational Modeling

The well-defined computed properties of N-(2-(Allyloxy)benzyl)ethanamine—including LogP, hydrogen bond donor/acceptor counts, and rotatable bonds [1]—make it a suitable standard compound for validating in silico ADME prediction models. Its moderate lipophilicity (XLogP3 = 2.3) and balanced hydrogen-bonding profile place it in a chemical space relevant to CNS drug discovery. Researchers can use this compound to benchmark computational tools against experimental solubility, permeability, or metabolic stability data.

Custom Derivatization for Targeted Library Synthesis

The secondary amine and allyloxy functional groups provide orthogonal handles for further chemical diversification. The allyloxy moiety can participate in metathesis, cross-coupling, or cycloaddition reactions, while the amine can be alkylated, acylated, or converted to sulfonamides. This versatility supports the generation of focused compound libraries for hit-to-lead campaigns in various therapeutic areas. Procurement of the pure compound (free base or HCl salt) from reputable vendors ensures reproducible synthetic outcomes .

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